molecular formula C9H7F3O B133978 4'-(Trifluoromethyl)acetophenone CAS No. 709-63-7

4'-(Trifluoromethyl)acetophenone

Cat. No. B133978
CAS RN: 709-63-7
M. Wt: 188.15 g/mol
InChI Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)acetophenone, also known as 4-Acetylbenzotrifluoride, is a chemical compound with the molecular formula CF3C6H4COCH3 . It has a molecular weight of 188.15 . It is used in laboratory chemicals .


Synthesis Analysis

The enantioselective addition of dialkylzinc to 4’-(Trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated .


Molecular Structure Analysis

The molecular structure of 4’-(Trifluoromethyl)acetophenone is represented by the SMILES string CC(=O)c1ccc(cc1)C(F)(F)F .


Chemical Reactions Analysis

Phosphorescence emission spectra of 4’-(Trifluoromethyl)acetophenone have been studied using pulsed source phosphorimetry . The reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO (balloon) in the presence of Et3N in DMF at 60 °C is one of the methods for the preparation of acetophenone .


Physical And Chemical Properties Analysis

4’-(Trifluoromethyl)acetophenone is a solid substance with a melting point of 30-33 °C and a boiling point of 79-80 °C/8 mmHg . It is white to light yellow in color .

Scientific Research Applications

Organic Chemistry Experiments

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 4’-(Trifluoromethyl)acetophenone can be used in these experiments, particularly in the bromination of various acetophenone derivatives . This application is especially useful in undergraduate organic chemistry experiments, reinforcing fundamental skills in chemistry experimentation among students .

Synthesis of 4-chloro-α-bromo-acetophenone

4’-(Trifluoromethyl)acetophenone can be used as a substrate in the synthesis of 4-chloro-α-bromo-acetophenone . The reaction is carried out at 90 ℃ using acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Intermediates in Organic Synthesis

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Enantioselective Addition of Dialkylzinc

The enantioselective addition of dialkylzinc to 4’-(Trifluoromethyl)acetophenone has been investigated . This reaction is mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide .

Pulsed Source Phosphorimetry

The phosphorescence emission spectra of 4’-(Trifluoromethyl)acetophenone has been studied using pulsed source phosphorimetry .

Gas Phase Ion Energetics

4’-(Trifluoromethyl)acetophenone has been studied in the context of gas phase ion energetics . This includes the determination of its proton affinity and gas basicity .

Safety and Hazards

4’-(Trifluoromethyl)acetophenone is classified as a flammable solid that causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding personal contact, wearing protective clothing, and using the substance in a well-ventilated area .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAISVSEJFEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
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DSSTOX Substance ID

DTXSID80221130
Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Molecular Weight

188.15 g/mol
Source PubChem
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Product Name

4'-(Trifluoromethyl)acetophenone

CAS RN

709-63-7
Record name 4-(Trifluoromethyl)acetophenone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethanone
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